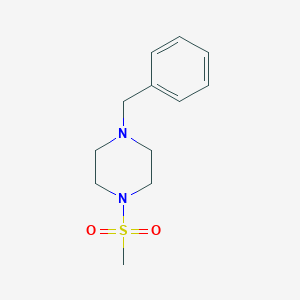
1-Benzyl-4-methanesulfonyl-piperazine
Übersicht
Beschreibung
1-Benzyl-4-methanesulfonyl-piperazine is a chemical compound with the CAS Number: 118546-61-5. It has a molecular weight of 254.35 . The compound is stored at a temperature of 2-8°C and appears as a pale-yellow to yellow-brown solid .
Physical And Chemical Properties Analysis
1-Benzyl-4-methanesulfonyl-piperazine has a molecular weight of 254.35 . It is a pale-yellow to yellow-brown solid at room temperature . More specific physical and chemical properties may be found in specialized chemical databases or literature.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
1-Benzyl-4-methanesulfonyl-piperazine has been synthesized and characterized, demonstrating its importance in structural chemistry and as a precursor for further chemical modifications. For instance, Naveen et al. (2007) detailed the synthesis and crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine, revealing its crystallization in the monoclinic crystal class and providing insights into its molecular geometry, which includes a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2007).
Pharmacological Research
In the realm of pharmacology, 1-Benzyl-4-methanesulfonyl-piperazine derivatives have been explored for their therapeutic potentials. Research has delved into their action as ligands for melanocortin receptors, demonstrating the structural and pharmacological characterization of piperazine analogues of specific small-molecule agonists. This study highlights the importance of the piperazine structure in medicinal chemistry, showing several derivatives' active binding to melanocortin receptors, indicating their potential for therapeutic applications (Mutulis et al., 2004).
Anticancer Activity
A significant application of 1-Benzyl-4-methanesulfonyl-piperazine derivatives is in anticancer research. Kumar et al. (2007) synthesized and evaluated derivatives for their inhibitory activity against MDA-MB-231 breast cancer cell proliferation. This study suggests that certain derivatives of 1-Benzyl-4-methanesulfonyl-piperazine exhibit significant potential as chemotherapeutic agents, with particular compounds showing notable efficacy in inhibiting cancer cell growth (Kumar et al., 2007).
Antimicrobial and Antioxidant Activities
Research into the antimicrobial and antioxidant activities of 1-Benzyl-4-methanesulfonyl-piperazine derivatives has also been conducted. Mallesha and Mohana (2011) synthesized novel derivatives and evaluated them for antibacterial, antifungal, and antioxidant activities. Their findings indicate that certain derivatives exhibit significant antimicrobial activity against pathogenic bacterial and fungal strains, as well as moderate antioxidant activity, showcasing the compound's versatility in developing new therapeutic agents (Mallesha & Mohana, 2011).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-benzyl-4-methylsulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-17(15,16)14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKQEWFEZNDPLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354704 | |
| Record name | 1-Benzyl-4-methanesulfonyl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-methanesulfonyl-piperazine | |
CAS RN |
118546-61-5 | |
| Record name | 1-Benzyl-4-methanesulfonyl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

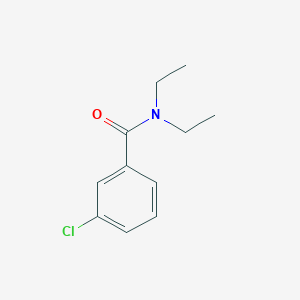
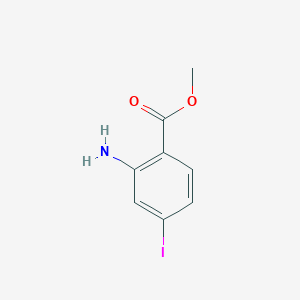
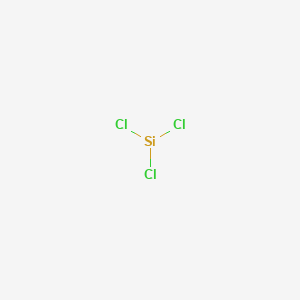
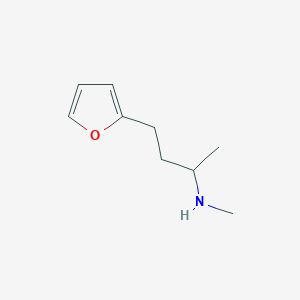
![3-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B189836.png)
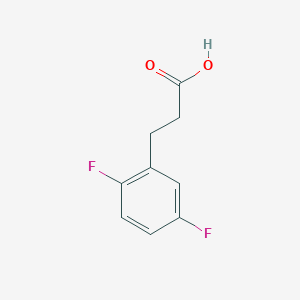
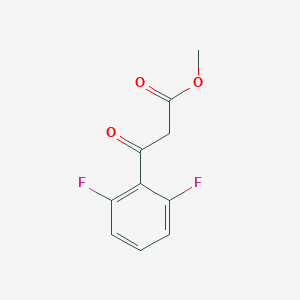

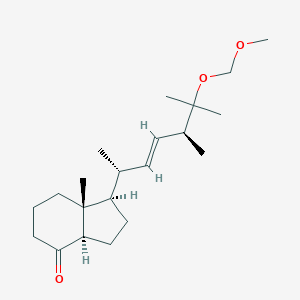
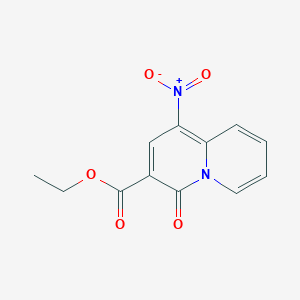
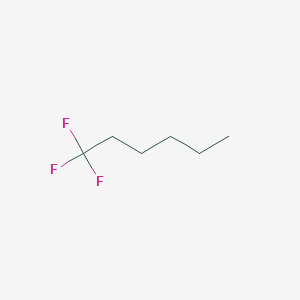
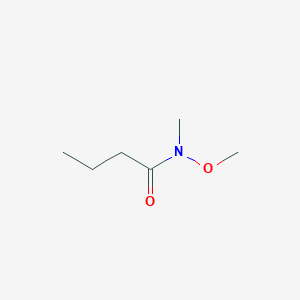
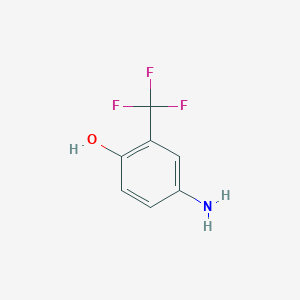
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-Methoxy-5-oxopentan-2-yl]-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B189852.png)